2-{2-[Hydroxy(phenyl)methyl]phenyl}ethan-1-ol
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Overview
Description
2-{2-[Hydroxy(phenyl)methyl]phenyl}ethan-1-ol is an organic compound that features a hydroxyl group attached to a phenylmethyl group, which is further connected to another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[Hydroxy(phenyl)methyl]phenyl}ethan-1-ol can be achieved through several methods. One common approach involves the reduction of precursor aldehydes using sodium borohydride. The precursor aldehydes are typically obtained from the reaction of phenols with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine . This method ensures good yields and regiospecificity.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-{2-[Hydroxy(phenyl)methyl]phenyl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often involve reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
2-{2-[Hydroxy(phenyl)methyl]phenyl}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 2-{2-[Hydroxy(phenyl)methyl]phenyl}ethan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl rings can participate in π-π interactions, further affecting the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: This compound is a radical photoinitiator used in polymer crosslinking.
Benzoic acid, 2-hydroxy-, phenylmethyl ester:
Uniqueness
2-{2-[Hydroxy(phenyl)methyl]phenyl}ethan-1-ol is unique due to its specific structural arrangement, which allows for diverse chemical reactivity and a wide range of applications. Its ability to undergo various chemical reactions and form stable products makes it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
22440-32-0 |
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Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-[2-[hydroxy(phenyl)methyl]phenyl]ethanol |
InChI |
InChI=1S/C15H16O2/c16-11-10-12-6-4-5-9-14(12)15(17)13-7-2-1-3-8-13/h1-9,15-17H,10-11H2 |
InChI Key |
KFPPUWIWGYTEBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2CCO)O |
Origin of Product |
United States |
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